Nitrilotriacetic acid sodium salt

Oilfield acidizing Iron control Chelation efficiency

Nitrilotriacetic acid sodium salt (CAS 18994-66-6), specifically the monosodium dihydrogen nitrilotriacetate form, is an aminopolycarboxylate chelating agent that sequesters polyvalent metal ions via coordination through one nitrogen and three carboxylate oxygen atoms. Unlike the more widely known tetrasodium EDTA, NTA sodium salt is classified as readily biodegradable under standard test conditions, positioning it as an environmentally preferable alternative in applications where post-use environmental persistence is a regulatory or sustainability concern.

Molecular Formula C6H8NNaO6
Molecular Weight 213.12 g/mol
CAS No. 18994-66-6
Cat. No. B094972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrilotriacetic acid sodium salt
CAS18994-66-6
Molecular FormulaC6H8NNaO6
Molecular Weight213.12 g/mol
Structural Identifiers
SMILESC(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+]
InChIInChI=1S/C6H9NO6.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1
InChIKeyZAWGLAXBGYSUHN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrilotriacetic Acid Sodium Salt (CAS 18994-66-6): A Procurement Guide to Biodegradable Aminopolycarboxylate Chelation


Nitrilotriacetic acid sodium salt (CAS 18994-66-6), specifically the monosodium dihydrogen nitrilotriacetate form, is an aminopolycarboxylate chelating agent that sequesters polyvalent metal ions via coordination through one nitrogen and three carboxylate oxygen atoms [1]. Unlike the more widely known tetrasodium EDTA, NTA sodium salt is classified as readily biodegradable under standard test conditions, positioning it as an environmentally preferable alternative in applications where post-use environmental persistence is a regulatory or sustainability concern [2]. Its commercial availability spans multiple salt forms, with the monosodium salt providing specific pH buffering characteristics and solubility profiles that differ materially from the trisodium and disodium variants, thereby requiring precise specification matching in procurement decisions [1].

Readily biodegradable aminopolycarboxylate chelator for polyvalent metal ions
Monosodium salt provides distinct pH buffering and solubility profile versus di‑/trisodium forms
Supports applications requiring environmental persistence advantage over EDTA/DTPA

Nitrilotriacetic Acid Sodium Salt (CAS 18994-66-6): Why EDTA, DTPA, or Trisodium NTA Cannot Be Directly Substituted


Substituting nitrilotriacetic acid sodium salt with EDTA, DTPA, or even alternative NTA salt forms without quantitative justification introduces material performance and regulatory risk. While EDTA and DTPA exhibit higher metal-chelate stability constants—EDTA-Fe(III) log K ≈ 25.1 versus NTA-Fe(III) log K ≈ 15.9 [1]—this elevated stability correlates directly with environmental persistence: EDTA and DTPA resist biodegradation and accumulate in aquatic systems, whereas NTA degrades readily under standard test protocols [2]. Conversely, in high-temperature acidic environments such as oilfield acidizing, EDTA's limited HCl solubility causes precipitation, while NTA maintains solubility but exhibits temperature-dependent chelation efficiency losses (e.g., 98% chelation at 70°F declining to 53% at 210°F) [3]. Furthermore, the monosodium salt form (CAS 18994-66-6) provides distinct stoichiometry and pH buffering characteristics that differ from the more common trisodium salt monohydrate (CAS 18662-53-8), making direct substitution without formulation adjustment likely to alter ionic strength, metal-binding capacity, and final solution pH [1].

EDTA/DTPA
Non-biodegradable and may accumulate in aquatic systems; direct substitution can create regulatory non-compliance where discharge permits require readily biodegradable chelants.
Salt form
Monosodium NTA (CAS 18994-66-6) stoichiometry and pH buffering differ from trisodium salt; substitution without formulation adjustment may alter ionic strength, metal-binding capacity and final pH.
High‑temp acidizing
EDTA and DTPA may precipitate in strong HCl, while NTA remains soluble at lower temperatures but shows temperature‑dependent chelation decline; performance profile may not transfer to high‑temperature operations.

Nitrilotriacetic Acid Sodium Salt (CAS 18994-66-6): Head-to-Head Quantitative Performance Evidence Versus EDTA, DTPA, and IDA


Nitrilotriacetic Acid Sodium Salt: Iron Chelation Efficiency in Acidizing Conditions at 70°F vs. 210°F Compared with EDTA, DTPA, and HEDTA

In 5 wt% HCl with 2000 ppm initial iron concentration at 70°F, NTA sodium salt demonstrated ≥98% iron chelation at pH 4.3 [1]. Under identical conditions at 210°F, NTA chelation declined to 53% at pH 4.0. In contrast, HEDTA maintained 90% chelation at 210°F and pH 4.8, DTPA precipitated at partially spent acid (pH 0.15, with precipitate containing 13 wt% iron), and EDTA (as Na₄EDTA) at 1:1 molar ratio with iron exceeded maximum solubility in 5 wt% HCl and precipitated in the original solution [1]. At higher iron loading (4000 ppm) and 70°F, Na₃NTA maintained complete iron solubility up to pH 4.0, with minimum chelation remaining at 97% at pH 4.7 [1].

Iron chelation in acidizing
Head-to-head
≥98% chelation at 70°F, declining to 53% at 210°F; Na₄EDTA and DTPA precipitated.
Supports acid-solubility fit for low‑temperature acidizing.
HEDTA maintained 90% at 210°F; temperature‑dependent chelation context.
Oilfield acidizing Iron control Chelation efficiency Temperature-dependent performance

Nitrilotriacetic Acid Sodium Salt: Biodegradability Classification vs. EDTA and DTPA in Environmental Fate Assessment

Standardized biodegradation testing establishes a clear tiered classification: NTA is classified as readily biodegradable, whereas EDTA and DTPA are non-biodegradable under identical test conditions [1]. This differential environmental fate profile positions NTA, along with EDDS and IDS, as the most commonly recommended replacements for non-biodegradable aminopolycarboxylates in applications where post-use discharge into aquatic systems is unavoidable [1]. Computer simulations of metal chelation ability across multiple chelating agents (NTA, EDDS, IDS, MGDA, GLDA, EDDG, EDDM, HIDS, HEIDA, PDA) with Fe, Mn, Cu, Pb, Cd, Zn, Ca, and Mg confirm that NTA provides sufficient chelation strength for most industrial applications while retaining the biodegradability advantage [1].

Biodegradability classification
Class-level
NTA: readily biodegradable; EDTA and DTPA: non‑biodegradable under standard test protocols.
May support environmental discharge compliance where regulations restrict persistent chelants.
Simulated metal chelation confirms sufficient strength for most industrial uses.
Environmental fate Biodegradability Wastewater treatment Sustainable procurement

Nitrilotriacetic Acid Sodium Salt: Metal-Chelate Stability Constant Comparison for Fe(III), Cu(II), and Zn(II) Relative to EDTA, DTPA, and EGTA

The stability constant hierarchy for transition metal chelation follows the order: NTA ≤ EDDA < EGTA < EDTA < DTPA . For Fe(III), NTA exhibits log K ≈ 15.9 compared to EDTA log K ≈ 25.1, representing approximately 10⁹-fold weaker binding under standard conditions [1]. For methylmercury (MeHg⁺), NTA complexes are less stable than DTPA, EDTA, and S,S-EDDS: log K MeHg(NTA) = 9.04 versus log K MeHg(DTPA) = 10.14, log K MeHg(EDTA) = 10.03, and log K MeHg(S,S-EDDS) = 10.14 [2]. This ~1 log-unit difference corresponds to a 10-fold lower complex stability for NTA-MeHg species [2].

Stability constants (log K)
Cross-study
Fe(III)-NTA log K ≈ 15.9 vs. EDTA log K ≈ 25.1; ~10⁹‑fold weaker binding.
Supports reversible metal binding context where over‑strong chelation limits bioavailability.
MeHg‑NTA log K = 9.04 vs. 10.14 for DTPA.
Stability constants Metal sequestration Thermodynamic binding Chelation strength

Nitrilotriacetic Acid Sodium Salt: Ni-NTA IMAC Resin Performance Metrics vs. Ni-IDA for His-Tagged Protein Purification

In immobilized metal affinity chromatography (IMAC), NTA functions as a tetradentate chelator occupying four coordination sites on immobilized Ni²⁺ (one nitrogen and three carboxylate oxygens), leaving two coordination sites available for His-tag binding [1]. In contrast, IDA (iminodiacetic acid) is tridentate, occupying only three Ni²⁺ coordination sites, which exposes three sites for protein binding but correlates with higher non-specific binding and elevated Ni²⁺ leakage risk [1]. Quantitatively, Ni-NTA resins demonstrate an EDTA tolerance of ≥10 mM versus ≤1 mM for Ni-IDA, enabling buffer compatibility with EDTA-containing cell lysates [1]. Dynamic binding capacity for Ni-NTA agarose FF is specified at ≥20 mg/mL, compared to ≥40 mg/mL for Ni-IDA [1]. The tighter Ni²⁺ coordination by NTA reduces metal ion leaching during purification, a critical parameter for pharmaceutical protein manufacturing where metal contamination must be minimized [1].

Ni-NTA vs. Ni-IDA resins
Head-to-head
EDTA tolerance ≥10 mM (Ni-NTA) vs. ≤1 mM (Ni-IDA); reduced Ni²⁺ leakage with tetradentate NTA.
Supports EDTA‑containing lysate workflows without buffer exchange.
Dynamic binding capacity: ≥20 mg/mL for Ni-NTA vs. ≥40 mg/mL for Ni-IDA.
IMAC chromatography His-tag purification Ni-NTA Metal ion leakage Protein binding capacity

Nitrilotriacetic Acid Sodium Salt: TOC Contribution and Biodegradability in Photo-Fenton Water Treatment vs. EDTA

In homogeneous photo-Fenton treatment at neutral pH for sulfamethoxazole removal, NTA demonstrated the smallest total organic carbon (TOC) contribution among tested chelating agents, combined with biodegradability properties superior to EDTA [1]. Iron leaching monitoring over reaction time confirmed that EDTA and NTA chelates exhibited greater stability to HO• radical and UV-A radiation exposure compared to oxalic acid and tartaric acid [1]. The study concluded that NTA's better biodegradability relative to EDTA, combined with efficient microcontaminant removal and minimal TOC contribution, positions NTA as a useful option for photo-Fenton processes at neutral pH [1].

Photo-Fenton TOC & biodegradability
Head-to-head
Smallest TOC contribution among tested chelants; readily biodegradable with efficient sulfamethoxazole removal.
May support selection for advanced oxidation processes under low‑TOC discharge requirements.
Iron chelate stability under UV‑A/HO• comparable to EDTA.
Photo-Fenton Advanced oxidation TOC contribution Neutral pH water treatment Emerging contaminant removal

Nitrilotriacetic Acid Sodium Salt: Caking Resistance and Granular Formulation Patent Specification for Detergent Manufacturing

Patent literature establishes a specific caking-resistant granular sodium nitrilotriacetate composition comprising 20-100% by weight disodium nitrilotriacetate, 0-72% trisodium nitrilotriacetate, and ≤8% water, with bulk density specification of 0.4-0.8 g/cm³ [1]. This formulation is produced by reacting nitrilotriacetic acid with trisodium nitrilotriacetate at a molar ratio between 1:2 and 1:10 in the presence of 15-25% water, with preferred water content of 17.5-22.5% by weight of the reaction mixture [1]. The resulting granular composition exhibits particle size distribution with 60% of particles passing a U.S. Standard 10 mesh screen and retained on a 60 mesh screen [1]. This patent-defined physical specification addresses the known caking tendency of sodium NTA salts under storage conditions, a critical performance parameter for detergent formulators where flowability and dispensing consistency are essential [1].

Caking‑resistant granular spec
Supporting evidence
20‑100% disodium NTA, 0‑72% trisodium NTA, ≤8% water; bulk density 0.4‑0.8 g/cm³.
Patent‑defined composition may inform procurement of caking‑resistant granular material.
Particle size: 60% passing 10 mesh, retained on 60 mesh.
Detergent additives Granulation Caking resistance Phosphate-free formulations Bulk density

Nitrilotriacetic Acid Sodium Salt (CAS 18994-66-6): Priority Application Scenarios Where Procurement Is Scientifically Justified


Low-Temperature Oilfield Acidizing Operations (≤150°F) Requiring Iron Precipitation Control

In 5 wt% HCl acidizing fluids at temperatures up to 150°F, nitrilotriacetic acid sodium salt provides ≥74% iron chelation at pH 4.24, maintaining iron solubility where Na₄EDTA precipitates in the original acid solution and DTPA forms iron-containing precipitates at pH 0.15 [1]. At 70°F with 4000 ppm iron loading, Na₃NTA maintains complete iron solubility to pH 4.0 with minimum 97% chelation at pH 4.7 [1]. This acid solubility advantage makes NTA the procurement choice over EDTA and DTPA for low-temperature carbonate acidizing where maintaining iron in solution throughout the pH range of spent acid is critical to prevent formation damage.

Phosphate-Free Detergent Formulation with Biodegradability Compliance Requirements

In jurisdictions with phosphate bans and EDTA discharge restrictions (e.g., EU Detergent Regulation 648/2004), nitrilotriacetic acid sodium salt serves as a readily biodegradable builder and chelating agent substitute for non-biodegradable EDTA and DTPA [1]. The caking-resistant granular specification (bulk density 0.4-0.8 g/cm³, ≤8% water content, defined particle size distribution) enables consistent powder detergent manufacturing without flowability issues during storage and dispensing [2]. Procurement should specify the appropriate sodium salt form (monosodium vs. trisodium vs. disodium) based on desired final formulation pH and stoichiometric metal-binding requirements.

IMAC Chromatography for His-Tagged Protein Purification from EDTA-Containing Lysates

Ni-NTA agarose resins, utilizing immobilized nitrilotriacetic acid as the tetradentate chelating ligand, tolerate EDTA concentrations up to ≥10 mM without Ni²⁺ stripping, compared to ≤1 mM tolerance for Ni-IDA resins [1]. This 10-fold higher EDTA tolerance enables direct loading of cell lysates containing EDTA from metalloprotease inhibition buffers without prior buffer exchange. The tighter Ni²⁺ coordination also reduces metal ion leakage, a critical quality attribute for proteins destined for therapeutic applications where metal contamination specifications are stringent. Procurement of NTA-functionalized chromatography media is indicated for laboratories standardizing on EDTA-containing lysis protocols.

Agricultural Micronutrient Fertilizers Requiring Controlled Metal Bioavailability

Nitrilotriacetic acid sodium salt is employed as a chelating agent in micronutrient fertilizers to enhance the availability of essential metals (Fe, Zn, Mn, Cu) to plants [1]. The lower stability constant of Fe-NTA (log K ≈ 15.9) compared to Fe-EDTA (log K ≈ 25.1) represents an advantage in this context, as excessively stable chelation reduces plant-available free metal ion concentration in the rhizosphere [2]. The ~10⁹-fold weaker Fe binding by NTA facilitates controlled metal release to plant roots while still providing sufficient protection against precipitation as insoluble oxides/hydroxides in calcareous soils. FeNTA has been demonstrated as a satisfactory iron source in controlled plant growth studies [3].

Application
Selection Property
Validation Focus
Low‑temperature oilfield acidizing iron control
Acid solubility and chelation at moderate temperature
Iron solubility maintenance in spent acid; absence of precipitates
Phosphate‑free detergent with biodegradability compliance
Readily biodegradable builder and caking‑resistant granular form
Detergent performance under discharge regulations; storage flowability
IMAC purification of His‑tagged proteins from EDTA‑containing lysates
High EDTA tolerance and low Ni²⁺ leakage
Metal contamination limits and binding capacity under EDTA conditions
Agricultural micronutrient fertilizers with controlled metal bioavailability
Moderate Fe‑chelate stability allowing plant‑available release
Plant‑available metal concentration in calcareous soils; precipitation prevention

Technical Documentation Hub

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